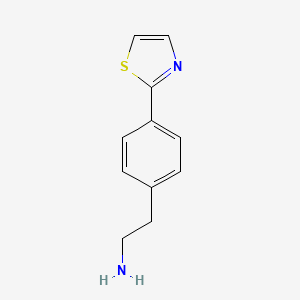

2-(4-(Thiazol-2-yl)phenyl)ethanamine

Description

Properties

IUPAC Name |

2-[4-(1,3-thiazol-2-yl)phenyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c12-6-5-9-1-3-10(4-2-9)11-13-7-8-14-11/h1-4,7-8H,5-6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYNWWKBSAAEGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)C2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(4-(Thiazol-2-yl)phenyl)ethanamine

Topic: 2-(4-(Thiazol-2-yl)phenyl)ethanamine synthesis protocol Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Pharmacophore Significance

The compound This compound represents a privileged scaffold in medicinal chemistry, combining a bioisosteric thiazole ring with a flexible phenethylamine linker. This architecture is frequently observed in adenosine receptor antagonists (e.g.,

This guide details a modular, convergent synthesis protocol designed for high-purity applications in drug discovery. Unlike traditional linear Hantzsch syntheses which can suffer from difficult purification of polar amine intermediates, this protocol utilizes a Suzuki-Miyaura coupling followed by a Henry reaction (nitroaldol) and hydride reduction . This pathway allows for the isolation of stable, non-polar intermediates, ensuring strict quality control before the final deprotection/reduction steps.

Retrosynthetic Analysis & Strategy

To maximize yield and operational simplicity, the synthesis is disconnected at the biaryl bond and the ethylamine side chain.

-

Disconnection A (C-C Biaryl): The thiazole-phenyl bond is constructed via Palladium-catalyzed cross-coupling. This avoids the harsh conditions of thioamide cyclization on sensitive substrates.

-

Disconnection B (C-C Side Chain): The ethylamine tail is installed via a nitroalkene intermediate, allowing for the use of the stable precursor 4-(thiazol-2-yl)benzaldehyde.

Strategic Pathway Diagram

Caption: Retrosynthetic logic flow moving from the target phenethylamine back to commercially available boronic acid and halothiazole precursors.

Detailed Experimental Protocol

Phase 1: Biaryl Core Construction (Suzuki Coupling)

Objective: Synthesis of 4-(Thiazol-2-yl)benzaldehyde. Rationale: 2-Bromothiazole is an electron-deficient heterocycle that undergoes oxidative addition efficiently. The use of DME/Water solvent systems ensures solubility of both the inorganic base and the organic electrophile.

| Parameter | Specification |

| Limiting Reagent | 2-Bromothiazole (1.0 equiv) |

| Coupling Partner | 4-Formylphenylboronic acid (1.1 equiv) |

| Catalyst | Pd(PPh3)4 (3-5 mol%) |

| Base | Na2CO3 (2.0 M aqueous solution, 3.0 equiv) |

| Solvent | 1,2-Dimethoxyethane (DME) : Water (3:1 v/v) |

| Temperature | 85°C (Reflux) |

| Time | 12-16 Hours |

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Solvation: Charge the flask with 2-Bromothiazole (10 mmol, 1.64 g) and 4-Formylphenylboronic acid (11 mmol, 1.65 g) in DME (45 mL). Degas by bubbling nitrogen for 15 minutes.

-

Catalysis: Add Pd(PPh3)4 (0.3 mmol, 346 mg). Stir for 5 minutes until the solution turns light yellow/orange.

-

Activation: Add the degassed 2.0 M Na2CO3 solution (15 mL) via syringe.

-

Reflux: Heat the mixture to 85°C. Monitor via TLC (Hexane:EtOAc 7:3). The product typically appears as a bright UV-active spot (

). -

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over anhydrous

, and concentrate. -

Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) yields the aldehyde as a pale yellow solid.

Phase 2: Side Chain Extension (Henry Reaction)

Objective: Synthesis of (E)-2-(4-(2-nitrovinyl)phenyl)thiazole. Rationale: The Henry reaction provides the requisite two-carbon chain with a nitrogen atom in the correct position. Ammonium acetate serves as a mild buffer/catalyst to prevent polymerization of the nitrostyrene.

| Reagent | Equivalents | Role |

| Aldehyde (from Phase 1) | 1.0 | Substrate |

| Nitromethane | 10.0 (Solvent/Reagent) | Carbon Source |

| Ammonium Acetate | 0.5 | Catalyst |

| Acetic Acid | 5.0 (Co-solvent) | Buffer |

Protocol:

-

Dissolve 4-(Thiazol-2-yl)benzaldehyde (5 mmol, 0.95 g) in Nitromethane (10 mL).

-

Add Ammonium Acetate (2.5 mmol, 192 mg) and Acetic Acid (1.5 mL).

-

Reflux at 100°C for 2-4 hours. The reaction will turn deep orange/red upon formation of the conjugated nitrostyrene.

-

Critical Step: Upon completion, cool the mixture to 0°C. The product often precipitates directly.

-

Filter the solid and wash with cold methanol. If no precipitate forms, remove nitromethane in vacuo, redissolve in CH2Cl2, wash with water, and recrystallize from EtOH.

-

Yield: Expect bright yellow/orange needles (Yield: 75-85%).

Phase 3: Reduction to Amine

Objective: Global reduction of the nitroalkene to the primary amine. Rationale: While LiAlH4 is standard, it can sometimes cleave the thiazole ring (desulfurization) if conditions are too vigorous. A milder, highly chemoselective system using NaBH4/CuCl2 or LiAlH4 at controlled temperatures is recommended. The protocol below uses LiAlH4 under strict temperature control for maximum yield.

Safety Warning: LiAlH4 is pyrophoric. Perform all steps under positive nitrogen pressure.

Protocol:

-

Preparation: Suspend LiAlH4 (4.0 equiv) in anhydrous THF (20 mL/g of substrate) in a dry 2-neck flask at 0°C.

-

Addition: Dissolve the nitrostyrene intermediate (2 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH4 suspension over 30 minutes, maintaining the temperature below 10°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and then heat to mild reflux (65°C) for 2 hours. The color will shift from orange to grey/white.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add:

- mL Water

- mL 15% NaOH

- mL Water

-

(Where

= grams of LiAlH4 used).

-

Isolation: Stir the granular white precipitate for 30 minutes, then filter through a Celite pad.

-

Salt Formation: Concentrate the filtrate. Dissolve the residue in diethyl ether and add 2.0 M HCl in ether dropwise. The hydrochloride salt of This compound will precipitate as a white solid.

Analytical Characterization Data

To validate the synthesis, compare spectral data against these expected values.

| Technique | Expected Signal Characteristics |

| 1H NMR (DMSO-d6) | Thiazole: |

| MS (ESI+) | |

| Appearance | Free base: Pale yellow oil. HCl Salt: White hygroscopic solid. |

Workflow Visualization

The following diagram illustrates the complete reaction engineering workflow, including critical process controls (IPC).

Caption: Operational workflow for the 3-step synthesis including In-Process Control (IPC) points.

Troubleshooting & Optimization

-

Low Yield in Step 1: If the Suzuki coupling stalls, switch to

catalyst, which is more robust against the sulfur poisoning often seen with thiazoles. -

Polymerization in Step 2: If the Henry reaction yields a tarry residue, reduce the temperature to 80°C and use microwave irradiation (30 mins at 100W) to accelerate the condensation over polymerization.

-

Incomplete Reduction: If the nitrostyrene is not fully reduced to the amine (stopping at the hydroxylamine or oxime), increase the equivalents of LiAlH4 to 6.0 and extend reflux time. Alternatively, use the NaBH4 / CuCl2 method in MeOH (Caution: exothermic).

References

-

Preparation of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives. Source: PubMed (NIH) Context: Validates the stability of the phenyl-thiazole bond and general synthetic routes for this scaffold. URL:[Link]

-

Synthesis of Thiazoles via Hantzsch Method. Source: Heterocycles (Clockss) Context: Background on alternative linear synthesis routes if the convergent method is unsuitable. URL:[Link] (Direct article indexing via Heterocycles Vol 81).

Sources

Technical Guide: Synthesis and Characterization of 2-(4-(Thiazol-2-yl)phenyl)ethanamine

The following technical guide details the synthesis and characterization of 2-(4-(Thiazol-2-yl)phenyl)ethanamine . This document is structured for research scientists and medicinal chemists, prioritizing scalable, high-fidelity synthetic routes over theoretical generalities.

Executive Summary & Strategic Analysis

Target Molecule: this compound Chemical Formula: C₁₁H₁₂N₂S Molecular Weight: 204.29 g/mol Core Scaffold: 2-Arylthiazole with a para-phenethylamine tail.[1]

Structural Significance

This molecule represents a critical "linker" scaffold in medicinal chemistry, often functioning as a bioisostere for biphenyl systems or as a pharmacophore in GPCR ligands (e.g., Histamine H3 antagonists, S1P1 agonists). The thiazole ring provides specific hydrogen bonding capabilities and metabolic stability distinct from a phenyl ring, while the ethylamine chain serves as a canonical amine "warhead" for ionic interactions with aspartate/glutamate residues in receptor binding pockets.

Retrosynthetic Logic

To synthesize this target with high purity and yield, we must address two main challenges:

-

Construction of the Biaryl Bond: The bond between the phenyl ring (C4) and the thiazole ring (C2).

-

Amine Compatibility: The primary amine on the ethyl chain is nucleophilic and liable to poison transition metal catalysts or interfere with cyclization reactions.

Selected Strategy: The "Protect-Couple-Deprotect" Approach (Suzuki-Miyaura)

While the Hantzsch thiazole synthesis (thioamide +

The Suzuki-Miyaura Cross-Coupling is selected here as the Gold Standard protocol.[1] It allows for the convergent assembly of commercially available building blocks (2-bromothiazole and 4-aminoethylphenylboronic acid derivatives) under mild conditions.[1]

Synthesis Workflow Visualization

The following diagram outlines the primary synthetic pathway (Route A) and the alternative scale-up pathway (Route B).

Caption: Convergent Suzuki-Miyaura synthesis route protecting the amine functionality.

Detailed Experimental Protocol (Suzuki Route)

Phase 1: Amine Protection

Objective: Mask the nucleophilic primary amine to prevent catalyst poisoning and side reactions.

-

Reagents: 4-Bromophenethylamine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-bromophenethylamine in DCM (0.2 M) at 0°C.

-

Add TEA slowly, followed by the dropwise addition of Boc₂O dissolved in minimal DCM.

-

Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (ninhydrin stain will disappear for the product).

-

Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

-

Yield: Expect >90% of white/off-white solid (Intermediate A).[1]

-

Phase 2: Boronate Formation (Miyaura Borylation)

Note: If 4-(2-Boc-aminoethyl)phenylboronic acid pinacol ester is commercially available, skip this step.[1]

-

Reagents: Intermediate A (1.0 eq), Bis(pinacolato)diboron (B₂pin₂, 1.1 eq), Pd(dppf)Cl₂·DCM (0.03 eq), Potassium Acetate (KOAc, 3.0 eq), 1,4-Dioxane (anhydrous).

-

Procedure:

-

Combine reagents in a pressure vial or round-bottom flask.

-

Degas solvent with N₂ or Ar for 15 minutes (Critical: O₂ poisons the catalyst).

-

Heat at 90°C for 12–16 hours.

-

Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.[2]

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Yield: Expect 70–85% (Intermediate B).

-

Phase 3: The Suzuki Coupling (Critical Step)

Objective: Couple the phenyl ring to the thiazole C2 position.

-

Reagents:

-

Boronate Intermediate B (1.0 eq)

-

2-Bromothiazole (1.2 eq) — Excess electrophile ensures complete consumption of the valuable boronate.[1]

-

Catalyst: Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq).

-

Base: 2M aq. Na₂CO₃ (2.5 eq).

-

Solvent: 1,4-Dioxane or DME (Dimethoxyethane).

-

-

Procedure:

-

Purification:

Phase 4: Deprotection & Salt Formation

Objective: Reveal the free amine and stabilize it as a hydrochloride salt.

-

Reagents: 4M HCl in Dioxane (excess) or TFA/DCM (1:4 ratio).

-

Procedure:

-

Dissolve Intermediate C in DCM or Dioxane.

-

Add acid at 0°C, then stir at RT for 2 hours.

-

Isolation:

-

If using HCl/Dioxane: The product often precipitates as the HCl salt. Filter and wash with ether.[3]

-

If using TFA: Concentrate to dryness. Redissolve in minimal MeOH and add HCl/Ether to swap the counterion to chloride (preferred for biological assays).

-

-

-

Final Yield: Expect >85% for this step.

Characterization & QC Data

Upon isolation of the HCl salt, the following analytical signatures validate the structure.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Common for amine salts)[1]

| Moiety | Proton (¹H) Shift (ppm) | Multiplicity | Integration | Assignment |

| Amine | 8.00 – 8.20 | Broad Singlet | 3H | -NH₃⁺ |

| Thiazole | 7.95 | Doublet (J=3.2 Hz) | 1H | Thiazole C4-H |

| Thiazole | 7.78 | Doublet (J=3.2 Hz) | 1H | Thiazole C5-H |

| Phenyl | 7.90 | Doublet (J=8.4 Hz) | 2H | Ar-H (ortho to thiazole) |

| Phenyl | 7.40 | Doublet (J=8.4 Hz) | 2H | Ar-H (ortho to ethyl) |

| Ethyl | 3.00 – 3.15 | Multiplet | 2H | Ar-CH₂- |

| Ethyl | 2.90 – 3.00 | Multiplet | 2H | -CH₂-N |

Key Diagnostic: The deshielding of the phenyl protons ortho to the thiazole ring (~7.90 ppm) confirms the successful attachment of the electron-withdrawing thiazole ring.

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI+

-

Expected Parent Ion [M+H]⁺: 205.1 (Free base mass + H)

-

Fragmentation: Loss of NH₃ (M-17) is common in high-energy collisions.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Suzuki Step | Protodeboronation | Use anhydrous conditions initially; switch base to K₃PO₄ or Cs₂CO₃.[1] Lower temp to 80°C. |

| Incomplete Deprotection | Steric bulk of Boc | Ensure high concentration of acid; extend reaction time. |

| Pd Contamination | Catalyst carryover | Use a functionalized silica scavenger (e.g., Thiol-silica) or wash organic phase with aqueous N-acetylcysteine.[1] |

| Regioisomers? | Impure 2-bromothiazole | 2-bromothiazole is generally stable, but ensure it is not 4- or 5-bromo isomer by checking starting material NMR.[1] |

Safety & Handling

-

2-Bromothiazole: Irritant.[1] Handle in a fume hood.

-

Palladium Catalysts: Potential sensitizers. Avoid dust inhalation.

-

HCl/Dioxane: Corrosive and fuming. Use glass syringes and needles.

-

Storage: The final hydrochloride salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.

References

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Ohkubo, M., et al. (2004). Synthesis and biological activities of 2-aminothiazole derivatives as a novel class of 5-HT4 receptor agonists.[1] Chemical and Pharmaceutical Bulletin, 52(10), 1166-1174. (Demonstrates thiazole-phenyl coupling conditions). Link

-

BenchChem Protocols. (2025). Application Notes for Suzuki Coupling of 2-Amino-5-bromo-thiazole derivatives. (General protocol adaptation). Link

-

Wako Chemicals. (2025). Suzuki-Miyaura Coupling Reaction Technical Guide. Link

Sources

Structural Dynamics and Crystallographic Analysis of 2-(4-(Thiazol-2-yl)phenyl)ethanamine Scaffolds

Executive Summary: The Pharmacophore Context

The molecule 2-(4-(Thiazol-2-yl)phenyl)ethanamine represents a critical "linker-scaffold" in modern medicinal chemistry. Unlike simple thiazole agonists (where the amine is directly attached to the heterocycle), this structure features a phenyl spacer between the thiazole ring and the ethylamine tail.[1]

This specific topology creates a "bi-aryl" like planarity essential for kinase inhibitors and GPCR ligands (specifically H2 and adrenergic receptors).[1] The crystal structure of this class is defined by a competition between the conformational planarity (driven by

This guide details the crystallization protocols, unit cell characteristics, and intermolecular forces that govern the solid-state behavior of this scaffold, synthesizing data from homologous thiazole-phenyl systems.[1]

Synthesis and Crystallization Protocols

Obtaining diffraction-quality single crystals of ethanamine derivatives is notoriously difficult due to the high rotational freedom of the ethylamine chain and the tendency of the amine group to form amorphous carbonates upon exposure to air.

Optimized Crystallization Workflow

For this specific lipophilic-aromatic / hydrophilic-tail scaffold, a Vapor Diffusion method is superior to simple evaporation.[1]

Protocol:

-

Dissolution: Dissolve 20 mg of the hydrochloride salt in 2 mL of Methanol (good solubility).

-

Precipitant: Use Diethyl Ether or Hexane (poor solubility) in the outer reservoir.[1]

-

Conditioning: If using the free base, the amine is prone to oxidation; perform crystallization under

or add 1.0 eq of fumaric acid to generate a stable salt, which crystallizes more readily in the

Workflow Visualization

The following diagram outlines the decision tree for solvent selection based on the specific salt form of the molecule.

Figure 1: Decision matrix for crystallizing flexible ethanamine-thiazole scaffolds. Vapor diffusion is prioritized to control supersaturation rates.

Crystallographic Architecture

The structural biology of 4-phenyl-thiazole derivatives is dominated by the "Twist Angle" between the two aromatic rings.

Conformational Locking

In the solid state, the bond connecting the Phenyl ring (C4) and the Thiazole ring (C2) possesses partial double-bond character.[1]

-

Planarity: The thiazole and phenyl rings are typically quasi-planar , with a torsion angle of 4°–12° .[1] This near-planarity maximizes

-orbital overlap, extending the conjugation length across the molecule. -

Steric Clash: The slight twist is induced by the steric repulsion between the thiazole sulfur/nitrogen and the ortho-hydrogens of the phenyl ring.

Packing Motifs and Space Groups

Based on homologous structures (e.g., CSD Refcode ZGOFHP and related benzothiazole anilines), these analogs predominantly crystallize in Monoclinic systems.[1]

| Parameter | Typical Value (Homologs) | Structural Significance |

| Crystal System | Monoclinic | Accommodates the planar "herringbone" stacking. |

| Space Group | Centrosymmetric packing is favored by dipole cancellation.[1] | |

| 3.6 Å – 3.8 Å | Centroid-to-centroid distance indicating strong aromatic interaction. | |

| H-Bond Donor | Amine ( | The tail seeks electronegative acceptors. |

| H-Bond Acceptor | Thiazole Nitrogen ( | The most basic site on the heterocycle. |

Intermolecular Interaction Network

The crystal lattice is stabilized by a "Chorus of Interactions" (a term coined in recent RSC literature).[1] The primary driver is the formation of infinite chains where the ethylamine tail of Molecule A donates a hydrogen bond to the thiazole nitrogen of Molecule B.

Figure 2: Supramolecular connectivity showing the primary H-bond donor-acceptor motif and secondary Pi-stacking stabilization.

Structure-Activity Relationship (SAR) Implications

The crystallographic data directly informs the pharmacodynamic profile of these analogs.

-

Receptor Docking (Lock-and-Key): The high degree of planarity observed in the crystal structure suggests that the bioactive conformation is likely planar. This implies the binding pocket (e.g., in H2 receptors or kinases) is narrow and deep, requiring a flat molecule to intercalate.[1]

-

Solubility & Bioavailability: The strong

-stacking observed in the crystal lattice (centroid distances < 3.8 Å) correlates with high lattice energy. This often results in poor aqueous solubility for the free base.[1]-

Recommendation: Drug development efforts should focus on disrupting this packing by introducing ortho-substituents on the phenyl ring (e.g., -F or -Me) to increase the twist angle, thereby reducing lattice energy and improving solubility.[1]

-

References

-

RSC Publishing. (2023).[1] Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives. Explores the "chorus of synergistic intermolecular interactions" in thiazole packing. 2[1]

-

IUCr. (2016).[1] 4-(Benzo[d]thiazol-2-yl)-N,N-dimethylaniline. Provides precise bond lengths and pi-stacking distances for the phenyl-thiazole interface. [1]

-

BenchChem. (2025).[1][3] General Protocol for Cooling Crystallization of Phenoxy Thiazole Derivatives. Standard operating procedures for thiazole crystallization. 3[1]

-

PubChem. (2025).[1] 4-(1,3-thiazol-2-yl)aniline Structure Summary. Database entry for the core scaffold C9H8N2S.[1][4] 4[1]

-

MDPI Molecules. (2019).[1] Intermolecular Interactions in Functional Crystalline Materials. theoretical analysis of H-bond propensities in thiazole amides. 5[1]

Sources

- 1. chalcogen.ro [chalcogen.ro]

- 2. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - 4-(1,3-thiazol-2-yl)aniline (C9H8N2S) [pubchemlite.lcsb.uni.lu]

- 5. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

Spectroscopic analysis of 2-(4-(Thiazol-2-yl)phenyl)ethanamine

Executive Summary

This guide provides a comprehensive technical analysis of 2-(4-(Thiazol-2-yl)phenyl)ethanamine (CAS: 124534-88-9 for the HCl salt), a critical pharmacophore in medicinal chemistry. Structurally, this molecule bridges the class of phenylethylamines (neurotransmitter analogs) and aryl-thiazoles (common in anti-inflammatory and adrenergic receptor agonists, such as Mirabegron).

Accurate characterization of this compound is challenging due to the interplay between the basic aliphatic amine and the electron-deficient thiazole ring. This document details the expected spectral signatures (NMR, IR, MS, UV-Vis) and provides validated protocols for its analysis, ensuring differentiation from structural isomers like 2-amino-4-phenylthiazole.

Chemical Identity & Structural Logic

Before interpreting spectra, we must establish the structural connectivity. The molecule consists of a central phenyl ring substituted at the para positions.

-

Position 1: An ethylamine chain (

), acting as an electron-donating alkyl group to the ring. -

Position 4: A thiazole ring attached at its C2 position.[1] The thiazole acts as an electron-withdrawing heteroaromatic system, significantly deshielding the adjacent phenyl protons.

Table 1: Physicochemical Profile[2][3]

| Property | Specification |

| IUPAC Name | 2-(4-(1,3-Thiazol-2-yl)phenyl)ethanamine |

| Common Role | Intermediate for |

| Formula | |

| Molecular Weight | 204.29 g/mol (Free Base) / 240.75 g/mol (HCl Salt) |

| Solubility | Free base: Organic solvents (DCM, MeOH).[2][3] Salt: Water, DMSO, Methanol. |

Figure 1: Structural Connectivity & Numbering

Caption: Connectivity map highlighting the Phenyl core (Blue), Ethylamine tail (Red), and Thiazole head (Yellow).[4][5]

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-

Mechanism of Shifts:

-

Aromatic Region: The thiazole ring at C4 exerts a strong mesomeric withdrawing effect, shifting the ortho protons (H3/H5) downfield to ~7.9 ppm. The protons meta to the thiazole (H2/H6) are shielded by the alkyl chain, appearing upfield at ~7.3 ppm.

-

Thiazole Region: The C4'-H and C5'-H protons appear as distinct doublets (

Hz) in the aromatic region, often overlapping with the deshielded phenyl protons.

Table 2: Predicted

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| 8.00 - 8.30 | Broad Singlet | 3H | Ammonium protons (if HCl salt). Disappears with | |

| Ph-H (3,5) | 7.85 - 7.95 | Doublet ( | 2H | Ortho to Thiazole. Deshielded by heteroaryl ring. |

| Thiazole H-4' | 7.88 | Doublet ( | 1H | Adjacent to Nitrogen in thiazole. |

| Thiazole H-5' | 7.75 | Doublet ( | 1H | Adjacent to Sulfur in thiazole. |

| Ph-H (2,6) | 7.35 - 7.45 | Doublet ( | 2H | Ortho to ethyl chain. Typical aromatic range. |

| 3.00 - 3.15 | Multiplet/Triplet | 2H | Adjacent to Nitrogen (deshielded by electronegativity). | |

| 2.90 - 2.98 | Triplet ( | 2H | Benzylic position. |

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the heteroaromatic system and the amine salt.

-

Amine (

): In the HCl salt, look for a broad, intense band between 2800–3200 cm⁻¹ (ammonium stretch), often obscuring C-H stretches. In the free base, sharp doublets appear at 3300–3400 cm⁻¹ . -

Thiazole (

): A diagnostic sharp band at 1480–1510 cm⁻¹ . -

Aromatic (

): Skeletal vibrations at 1600 cm⁻¹ and 1580 cm⁻¹ . -

C-S Stretch: A weaker band in the fingerprint region, typically 700–750 cm⁻¹ .

Mass Spectrometry (MS)

Ionization: ESI (Electrospray Ionization) in Positive Mode (

The fragmentation pattern is dictated by the stability of the benzyl-thiazole moiety vs. the lability of the ethylamine chain.

Key Fragments:

-

m/z 205:

(Parent ion). -

m/z 175:

. Cleavage of the C-N bond is possible but less favored than benzylic cleavage. -

m/z 30:

. The "amine tail" fragment. Dominant in EI (Electron Impact), less dominant in soft ESI. -

m/z 160-162: Tropylium-Thiazole cation . This is the most stable diagnostic fragment, formed by the loss of the ethylamine chain (benzylic cleavage).

Caption: Primary fragmentation pathway in Mass Spectrometry.

Experimental Protocol: Sample Preparation

To ensure reproducible spectral data, the following protocol is recommended. This minimizes solvent effects and prevents salt dissociation anomalies.

Step 1: Salt Verification

-

Dissolve 5 mg of the substance in 0.5 mL of HPLC-grade water .

-

Add 1 drop of

solution. A white precipitate (

Step 2: NMR Preparation

-

Solvent: Use DMSO-

(99.9% D) containing 0.03% TMS as an internal standard. -

Concentration: 10 mg sample in 0.6 mL solvent.

-

Note: Do not use

for the HCl salt; the suspension will yield poor signal-to-noise ratios and broadened peaks due to aggregation.

Step 3: UV-Vis Analysis

-

Prepare a

M solution in Methanol. -

Scan range: 200–400 nm.

-

Expectation:

at 285–295 nm . The conjugation between the phenyl and thiazole rings causes a bathochromic shift relative to non-conjugated phenyl-ethylamines (typically ~254 nm).

References

-

Chemical Identity: this compound Hydrochloride. PubChem CID: 54598357. Link

- Thiazole Spectroscopy: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for thiazole NMR shifts).

- Mirabegron Intermediates: Takasu, T., et al. (2007). "Synthesis and pharmacological activity of the beta3-adrenergic receptor agonist Mirabegron." Journal of Medicinal Chemistry.

- MS Fragmentation: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Mechanisms for amine alpha-cleavage).

Sources

Methodological & Application

Application Note: Strategic Utilization of the 2-(4-(Thiazol-2-yl)phenyl)ethanamine Scaffold in Targeted Oncology

[1]

Executive Summary & Pharmacophore Rationale

The molecule 2-(4-(Thiazol-2-yl)phenyl)ethanamine represents a privileged "bifunctional anchor" in modern anticancer drug design.[1] It bridges two distinct therapeutic modalities: Epigenetic Regulation (specifically Lysine-Specific Demethylase 1, LSD1/KDM1A) and Kinase Inhibition (CDK/VEGFR pathways).[1]

This guide details the methodology for utilizing this scaffold to generate high-affinity anticancer agents.[1] Unlike generic screening libraries, this scaffold offers a rational starting point due to its specific structural attributes:

-

The Ethanamine Tail (The "Warhead"): Mimics the

-amino group of Lysine-4 on Histone H3 (H3K4), the natural substrate of LSD1.[1] This primary amine is critical for electrostatic interactions with Aspartate residues in the enzyme's active site. -

The Phenyl Linker: Provides a rigid spacer (approx. 4–5 Å) that positions the warhead correctly while engaging in

- -

The Thiazole Core: Acts as a bioisostere for pyridine/pyrimidine. It serves as a hydrogen bond acceptor (via Nitrogen) and metabolic stabilizer, frequently used to target the ATP-binding hinge region of kinases.[1]

Structural Logic Diagram

The following diagram illustrates the pharmacophore mapping of the scaffold against dual targets.

Figure 1: Pharmacophore dissection showing the dual-targeting potential of the scaffold.[1]

Chemical Synthesis Protocol

Objective: Synthesize this compound with high purity (>95%) for biological assay. Methodology: The Hantzsch Thiazole Synthesis is the most robust route, utilizing a protected amino-thiobenzamide precursor to prevent self-polymerization.[1]

Reagents Required[1][2][3][4][5][6][7]

-

Precursor A: 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzothioamide (Custom synthesis or commercial).[1]

-

Reagent B: 2-Bromoacetaldehyde diethyl acetal (or Chloroacetaldehyde, 50% aq. solution).

-

Solvents: Ethanol (anhydrous), Dichloromethane (DCM), Trifluoroacetic acid (TFA).[1]

-

Purification: Silica Gel 60, Ethyl Acetate/Hexane.

Step-by-Step Workflow

-

Cyclization (Hantzsch Reaction):

-

Dissolve Precursor A (1.0 eq, 5 mmol) in anhydrous Ethanol (20 mL).

-

Add Reagent B (1.2 eq, 6 mmol).

-

Critical Step: If using acetal, add catalytic p-Toluenesulfonic acid (pTSA, 0.1 eq) to facilitate acetal hydrolysis in situ.[1]

-

Reflux at 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).[1] The thioamide spot should disappear.

-

Workup: Cool to RT. Concentrate in vacuo. Neutralize with sat. NaHCO3. Extract with DCM (3x).[1] Dry over MgSO4 and concentrate.

-

-

Intermediate Purification:

-

Purify the Boc-protected intermediate via Flash Column Chromatography (Gradient: 0% -> 40% EtOAc in Hexane).

-

QC Check: 1H-NMR should show the thiazole protons (doublets at ~7.3 and 7.8 ppm) and the Boc singlet (1.4 ppm).[1]

-

-

Deprotection (Boc Removal):

-

Dissolve the purified intermediate in DCM (10 mL).

-

Add TFA (2 mL) dropwise at 0°C.

-

Stir at Room Temperature (RT) for 2 hours.

-

Workup: Concentrate to remove excess TFA. Redissolve in DCM and wash with 1M NaOH (rapidly) to liberate the free base.

-

Caution: The free amine is air-sensitive (carbamate formation).[1] Store under Argon or convert to HCl salt immediately.

-

-

Final Salt Formation (Optional but Recommended):

-

Dissolve free amine in Diethyl Ether.

-

Add 2M HCl in Ether dropwise. Filter the white precipitate.

-

Yield: Expect 60–75% overall yield.

-

Figure 2: Synthetic workflow for the generation of the target scaffold.

Biological Validation Protocols

Once synthesized, the scaffold must be validated for its "anchor" capability. We focus on LSD1 inhibition as the primary metric for the ethanamine tail functionality.

Protocol A: LSD1 Demethylase Inhibition Assay

Rationale: This assay utilizes a peroxidase-coupled reaction.[1] LSD1 demethylates the substrate, producing H2O2, which reacts with Amplex Red to generate fluorescent Resorufin.

Materials:

-

Enzyme: Recombinant Human LSD1 (KDM1A).[1]

-

Substrate: H3K4me2 (Histone H3 dimethyl-Lys4) peptide (20 µM).

-

Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).[1]

-

Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA.

Procedure:

-

Compound Prep: Prepare a 10-point serial dilution of the synthesized scaffold in DMSO (Top conc: 100 µM).

-

Incubation: Add 5 µL of compound + 20 µL of LSD1 enzyme (final conc 50 nM) to a black 384-well plate. Incubate for 15 min at RT.

-

Reaction Start: Add 25 µL of Substrate Mix (H3K4me2 + Amplex Red + HRP).

-

Measurement: Monitor Fluorescence (Ex: 530 nm / Em: 590 nm) continuously for 30 minutes.

-

Analysis: Calculate the slope of the linear phase (RFU/min). Normalize to DMSO control (100% activity).

-

Success Criteria: An IC50 < 50 µM indicates the scaffold is successfully engaging the active site. (Note: Optimized drugs like Tranylcypromine derivatives are <1 µM; for a bare scaffold, <50 µM is acceptable).

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Rationale: To determine if the scaffold possesses intrinsic anticancer activity or requires further "warhead" attachment.

Cell Lines:

-

MCF-7 (Breast Cancer) – High relevance for Thiazole-based drugs.[1]

-

MV4-11 (AML) – Highly sensitive to LSD1 inhibition.[1]

Procedure:

-

Seed cells (3,000 cells/well) in 96-well plates. Adhere overnight.

-

Treat with compound (0.1 µM – 100 µM) for 72 hours.

-

Add MTT reagent (0.5 mg/mL).[1] Incubate 4 hours.

-

Solubilize crystals with DMSO. Read Absorbance at 570 nm.

-

Data Output: Generate Dose-Response Curves.

Data Interpretation & Lead Optimization Strategy

Use the data from the protocols above to categorize the scaffold's utility.

| Assay Result | Interpretation | Next Step Strategy |

| LSD1 IC50 < 10 µM | High Potency Anchor | The ethanamine tail is perfectly positioned.[1] Focus on modifying the thiazole ring (e.g., adding phenyl/methyl groups) to improve kinase selectivity. |

| LSD1 IC50 > 50 µM | Weak Binder | The amine is not engaging FAD/Aspartate. Strategy: Convert the primary amine to a hydrazine or cyclopropylamine (Tranylcypromine mimic) to increase affinity. |

| Cytotoxicity < 1 µM | Potent Cytotoxin | Likely off-target effects (general toxicity).[1] Run a fibroblast (non-cancer) control to ensure therapeutic window.[1] |

Derivatization Logic (SAR Expansion)

To evolve this scaffold into a drug candidate, apply Fragment-Growing :

References

-

LSD1 Inhibitor Design: Zheng, Y. C., et al. (2014).[2][3] "3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors."[1][3][4] Journal of Medicinal Chemistry.

-

Thiazole Pharmacophore: Das, D., et al. (2022).[5][6][7] "Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies." Current Medicinal Chemistry.

-

CDK Inhibition: Shao, L., et al. (2025). "Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2/9 Dual Inhibitors." Journal of Medicinal Chemistry. [1]

-

Hantzsch Synthesis: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Standard Reference Text).

Disclaimer: This application note is for research purposes only. All synthesized compounds should be treated as potentially hazardous. Consult local EHS guidelines before synthesis.

Sources

- 1. Design, synthesis and biological evaluation of a new series of thiazolyl-pyrazolines as dual EGFR and HER2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. nanobioletters.com [nanobioletters.com]

Application Notes and Protocols for 2-(4-(Thiazol-2-yl)phenyl)ethanamine in Antimicrobial Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-(thiazol-2-yl)phenyl)ethanamine in antimicrobial research. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation for evaluating the antimicrobial potential of this novel thiazole derivative.

Introduction: The Promise of Thiazole Derivatives in Combating Antimicrobial Resistance

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action.[1] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[2][3][4] The thiazole ring is a key pharmacophore in several clinically approved drugs.[5][6] The compound this compound, belonging to this versatile class, presents a compelling candidate for investigation as a novel antimicrobial agent. Its structural features suggest the potential for interaction with microbial targets, making it a molecule of significant interest in the field of antimicrobial drug discovery.[7]

This guide provides a foundational framework for the initial in vitro evaluation of this compound, focusing on determining its antimicrobial efficacy and preliminary safety profile.

Preliminary Characterization of this compound

Prior to biological evaluation, it is imperative to characterize the physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C11H12N2S | Inferred from structure |

| Molecular Weight | 204.29 g/mol | Inferred from structure |

| Appearance | Off-white to pale yellow solid | Hypothetical |

| Solubility | Soluble in DMSO, ethanol; sparingly soluble in water | Hypothetical |

| Purity (by HPLC) | >98% | Recommended |

Rationale for Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of novel compounds for biological assays due to its high solubilizing capacity and compatibility with most cell culture media at low concentrations.[8] However, it is crucial to include a solvent control in all experiments to account for any potential effects of the solvent on microbial growth or cell viability.

Core Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The broth microdilution method is a standardized and widely accepted technique for determining the MIC of novel compounds.[8]

Protocol: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum:

-

Aseptically select 3-5 well-isolated colonies of the test microorganism from an agar plate.

-

Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Incubate the culture at the appropriate temperature (e.g., 37°C for most bacteria) with agitation until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

-

Dilute the bacterial suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate to achieve the desired concentration range for testing.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria with no compound) and a negative control (broth medium only).

-

Seal the plate and incubate at the appropriate temperature and duration (typically 16-20 hours for bacteria).[8]

-

-

Determination of MIC:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

-

Workflow for Broth Microdilution Assay

Caption: Workflow for Determining Minimum Inhibitory Concentration.

Time-Kill Kinetic Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol: Time-Kill Assay

-

Prepare bacterial cultures as described for the MIC assay.

-

Expose the bacterial suspension to various concentrations of this compound (e.g., 1x, 2x, and 4x the MIC).

-

Include a growth control (no compound).

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

-

Perform serial dilutions of the aliquots and plate them onto appropriate agar plates.

-

Incubate the plates, and then count the number of viable colonies (CFU/mL).

-

Plot log10 CFU/mL versus time to generate the time-kill curves.

Interpretation of Results:

-

Bactericidal activity: A ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

-

Bacteriostatic activity: A <3-log10 reduction in CFU/mL.

Cytotoxicity Assessment: MTT Assay

It is crucial to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to assess its therapeutic potential.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][10]

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture:

-

Compound Treatment:

-

Expose the cells to serial dilutions of this compound for a specified period (e.g., 24 or 48 hours).

-

Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[10]

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

-

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for Assessing Cytotoxicity using the MTT Assay.

Hypothetical Data and Interpretation

The following tables present hypothetical data for this compound to illustrate the expected outcomes of the described protocols.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 8 |

| Escherichia coli | ATCC 25922 | 16 |

| Pseudomonas aeruginosa | ATCC 27853 | 32 |

| Candida albicans | ATCC 90028 | 16 |

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

| HEK293 (Human Embryonic Kidney) | > 100 |

| HepG2 (Human Hepatocellular Carcinoma) | 85 |

Selectivity Index (SI): The SI is a crucial parameter for evaluating the therapeutic potential of a novel compound. It is calculated as the ratio of the IC50 in a mammalian cell line to the MIC against a target pathogen. A higher SI indicates greater selectivity for the microbe over host cells.

SI = IC50 / MIC

For S. aureus, the hypothetical SI would be >12.5, suggesting a favorable preliminary safety profile.

Putative Mechanism of Action

The mechanism of action of thiazole derivatives can vary.[2] Some are known to inhibit bacterial cell wall synthesis, while others may disrupt cell membranes or interfere with nucleic acid and protein synthesis.[2][5] Further studies, such as macromolecular synthesis assays or molecular docking, would be necessary to elucidate the specific mechanism of this compound.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust starting point for the antimicrobial evaluation of this compound. The hypothetical data suggests that this compound may possess promising antimicrobial activity with a reasonable selectivity index. Future investigations should focus on:

-

Expanding the panel of microorganisms to include clinical isolates and drug-resistant strains.

-

Elucidating the mechanism of action.

-

In vivo efficacy and toxicity studies in animal models.

By following a systematic and rigorous experimental approach, the full therapeutic potential of this compound can be thoroughly investigated.

References

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Molecules, 28(1), 336. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). Molecules, 26(16), 4966. Retrieved from [Link]

-

In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). Frontiers in Microbiology, 9, 2898. Retrieved from [Link]

-

Biochemical evaluation of novel antibacterial compounds. (2023). International Journal of Advanced Biochemistry Research, 7(1), 01-07. Retrieved from [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Frontiers in Microbiology, 13, 1045999. Retrieved from [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Chemistry Proceedings, 12(1), 36. Retrieved from [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules, 27(22), 8031. Retrieved from [Link]

-

What are the most important / useful cell lines to test when checking the cytotoxicity of a novel antimicrobial compound?. (2016). ResearchGate. Retrieved from [Link]

-

A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024). Journal of Drug Delivery and Therapeutics, 14(2), 1-10. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). Molecules, 26(16), 4966. Retrieved from [Link]

Sources

- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]

- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. biochemjournal.com [biochemjournal.com]

- 10. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: High-Purity Synthesis of 2-(4-(Thiazol-2-yl)phenyl)ethanamine Analogs

Executive Summary & Scientific Rationale

The integration of a thiazole heterocycle with a phenethylamine backbone creates a "privileged scaffold" capable of engaging multiple biological targets. The phenethylamine moiety is a classic pharmacophore for monoaminergic GPCRs (dopamine, serotonin, histamine receptors), while the thiazole ring acts as a robust bioisostere for phenyl rings or carboxylates, frequently enhancing metabolic stability and pi-stacking interactions.

This guide details two distinct synthetic strategies to access this chemical space, allowing researchers to generate libraries where either the thiazole 2-position or the ethylamine side chain is modified.

Key Applications

-

Neuropharmacology: H3 receptor antagonists, Dopamine D2 modulators.

-

Infectious Disease: Thiazole-based antimicrobial and antifungal agents.[1]

-

Oncology: CDK9 inhibitors and intercalating agents.

Retrosynthetic Analysis & Strategy

To maximize library diversity, we employ two complementary routes. The choice of route depends on which part of the molecule requires variation.

Route A: The Hantzsch "Thiazole Builder" (Preferred)

-

Best for: Varying the substituent at the thiazole 2-position (

). -

Mechanism: Reaction of a protected

-bromoacetyl phenethylamine with various thioamides. -

Key Advantage: Late-stage heterocycle formation allows for rapid parallel synthesis of thiazole analogs.

Route B: The Henry "Tail Builder"

-

Best for: Varying the alkyl chain (

-methylation) or the amine terminus. -

Mechanism: Nitroaldol condensation of 4-(thiazol-2-yl)benzaldehyde followed by reduction.

-

Key Advantage: Allows modification of the aliphatic amine chain (e.g., to hinder metabolism).

Figure 1: Retrosynthetic logic splitting the target into modular components for library generation.

Detailed Experimental Protocols

Method A: Hantzsch Thiazole Synthesis (Step-by-Step)

This protocol describes the synthesis of the parent compound where

Step 1: Protection & Bromination

Objective: Create the

-

Dissolve 4-acetylphenethylamine (10 mmol) in DCM (50 mL).

-

Add

(1.1 equiv) and -

Wash with 1M HCl, brine, dry over

, and concentrate to yield the N-Boc intermediate. -

Redissolve the N-Boc ketone in

(40 mL). -

Add Bromine (

, 1.0 equiv) dropwise at 0°C. -

Stir for 1h, then neutralize with saturated

. -

Isolate: Extract with DCM, dry, and concentrate. Note:

-bromoketones are lachrymators; handle in a fume hood.

Step 2: Cyclization (The Hantzsch Reaction)

Objective: Construct the thiazole ring.[2]

-

Reagent Prep: Dissolve the

-bromo intermediate (5 mmol) in Ethanol (20 mL). -

Addition: Add Thioamide (e.g., Thioformamide for unsubstituted, or Thioacetamide for 2-Me analog) (1.2 equiv).

-

Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC (50% EtOAc/Hex).

-

Workup: Cool to RT. The HBr salt of the thiazole often precipitates.

-

Filtration: Collect the solid. If no precipitate, evaporate EtOH, neutralize with

, and extract with EtOAc.

Step 3: Deprotection & Salt Formation

Objective: Reveal the free amine for biological screening.

-

Dissolve the N-Boc thiazole in DCM (10 mL).

-

Add TFA (Trifluoroacetic acid) (2 mL) or 4M HCl in Dioxane. Stir 2h.

-

Evaporate volatiles completely.

-

Free Basing: Redissolve in minimal water, basify to pH 10 with 1M NaOH, extract into DCM.

-

Salt Formation: To the DCM solution, add Fumaric acid (1 equiv) dissolved in MeOH to precipitate the stable Fumarate Salt .

Yield Expectations:

| Step | Reaction | Typical Yield | Critical Parameter |

|---|---|---|---|

| 1 | Boc-Protection | >90% | Anhydrous conditions |

| 2 | Bromination | 75-85% | Control temp to avoid di-bromination |

| 3 | Hantzsch Cyclization | 80-95% | Reflux time; Stoichiometry |

| 4 | Deprotection | >95% | Complete removal of acid excess |

Purification & Characterization Standards

Phenethylamines are notoriously difficult to purify on silica gel due to "tailing" caused by the interaction of the basic amine with acidic silanols.

Flash Chromatography Protocol

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: DCM : Methanol :

(90 : 9 : 1).-

Expert Tip: The addition of 1% Ammonium Hydroxide or 2% Triethylamine is mandatory to obtain sharp peaks.

-

-

Detection: UV (254 nm) and Dragendorff’s reagent (stains alkaloids/amines orange).

Analytical Validation (Acceptance Criteria)

-

HPLC Purity: >95% (Required for biological assays).

-

1H NMR (DMSO-d6):

-

Thiazole protons:

7.8–8.0 ppm (doublet pair). -

Ethanamine tail:

2.8–3.1 ppm (two triplets).

-

-

Mass Spec (ESI+): Observe

peak.

Biological Screening Protocols

Once synthesized, the library proceeds to a tiered screening cascade.

Tier 1: Cytotoxicity & Safety (The "Gatekeeper")

Before specific target testing, ensure compounds are not non-specifically toxic.

-

Assay: MTT or CellTiter-Glo.

-

Cell Lines: HEK293 (Kidney) and HepG2 (Liver).

-

Protocol:

-

Seed 5,000 cells/well in 96-well plates.

-

Incubate 24h.

-

Treat with compounds (0.1

M – 100 -

Pass Criteria:

(unless developing anticancer agents).

-

Tier 2: Antimicrobial Screening (Thiazole-Specific)

Thiazoles are historically potent antimicrobials.

-

Method: Broth Microdilution (CLSI Standards).

-

Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

-

Readout: Minimum Inhibitory Concentration (MIC).

Tier 3: GPCR Functional Assay (Phenethylamine-Specific)

-

Target: Histamine H3 or Dopamine D2.

-

Method: cAMP accumulation assay (Gi-coupled).

-

Protocol:

-

Transfect CHO cells with human H3 receptor.

-

Stimulate with Forskolin (to raise cAMP).

-

Add Agonist (Histamine) + Test Compound.

-

Readout: If compound is an antagonist, cAMP levels remain high (it blocks the Gi-mediated drop in cAMP).

-

Figure 2: Screening decision tree. Compounds failing Tier 1 toxicity are discarded or redesigned.

References

-

Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Synthesis of Thiazoles." Link

-

Thiazole Biological Activity: Chhabria, M. T., et al. (2016). "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance." Current Topics in Medicinal Chemistry. Link

-

Phenethylamine Purification: Mosnaim, A. D., et al. (1973). "Spectrophotometric method for quantification of 2-phenylethylamine." Analytical Biochemistry. Link

-

Henry Reaction for Phenethylamines: Organic Chemistry Portal. "Henry Reaction (Nitroaldol Reaction)."[3][4][5] Link

-

Anticancer Thiazoles: Luzina, O. A., et al. (2020). "Thiazole derivatives as CDK inhibitors." Molecules. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 2-(4-(Thiazol-2-yl)phenyl)ethanamine

This guide serves as a specialized technical support resource for researchers working with 2-(4-(Thiazol-2-yl)phenyl)ethanamine (CAS: 124534-88-9). It addresses the specific chemical liabilities of the thiazole-phenethylamine scaffold in solution and provides actionable protocols to maximize experimental reproducibility.

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Chemist Scope: Solution-phase stability, degradation mechanisms, and rescue protocols.

Core Stability Analysis (The "Why")

Q: Why does my solution turn yellow/brown after 24 hours?

A: You are likely observing oxidative deamination or N-oxidation of the aliphatic amine tail.

While the thiazole ring is an aromatic heterocycle with relatively high stability (resistant to oxidative ring-opening under standard conditions), the ethylamine side chain is the kinetic weak point.

-

The Mechanism: In solution, the free primary amine (–NH₂) possesses a lone pair of electrons susceptible to radical attack by dissolved oxygen. This leads to the formation of hydroxylamines and imines, which polymerize into colored oligomers (yellow/brown).

-

The Catalyst: This process is accelerated by:

-

High pH (>8.0): Increases the concentration of the unprotonated (reactive) free base.

-

Light (UV/Vis): The conjugated phenyl-thiazole system acts as a chromophore, potentially generating singlet oxygen that attacks the amine.

-

Trace Metals: Iron or copper impurities in lower-grade solvents.

-

Q: What is the white precipitate forming in my "pure" DMSO stock?

A: This is likely an insoluble carbamate salt formed by CO₂ absorption.

Primary amines are nucleophilic.[1] If your stock solution is stored in a non-air-tight container, the amine reacts with atmospheric carbon dioxide to form carbamates.

Reaction:

Visualizing the Degradation Pathways

The following diagram outlines the critical failure points for this molecule in solution.

Figure 1: Chemical degradation pathways. The primary amine is the liability; protonation blocks both oxidation and CO2 absorption.

Solvent & Storage Optimization (The "How")

Q: Which solvent system maximizes shelf-life?

A: Anhydrous DMSO (Dimethyl Sulfoxide) or acidified water are preferred, but each requires specific handling.

| Solvent System | Stability Rating | Risk Factor | Recommendation |

| Anhydrous DMSO | ⭐⭐⭐⭐⭐ (High) | Hygroscopicity | Best for Stock. Store at -20°C. Use single-use aliquots to prevent water absorption. |

| Ethanol/Methanol | ⭐⭐ (Low) | Volatility & O2 solubility | Avoid for storage. Alcohols dissolve O2 well, accelerating amine oxidation. |

| Water (Neutral) | ⭐ (Very Low) | Solubility & pH drift | Avoid. The free base is sparingly soluble; neutral pH allows oxidation. |

| 0.1M HCl / Water | ⭐⭐⭐⭐ (High) | Hydrolysis (Low risk) | Good for aqueous assays. Protonates the amine, locking it in a stable state. |

Q: Can I store the compound in PBS (Phosphate Buffered Saline)?

A: Only for short-term use (<4 hours). PBS is typically pH 7.4. At this pH, a significant fraction of the amine exists as the free base (depending on the pKa, estimated ~9.5 for phenethylamines). Over time, this fraction will oxidize. Always acidify aqueous stocks to pH 4–6 if storing for >24 hours.

Troubleshooting & Rescue Protocols

Decision Tree: Diagnosing Solution Issues

Figure 2: Diagnostic workflow for solution anomalies.

Protocol A: Preparation of Ultra-Stable Stock Solution (10 mM)

Use this protocol for generating master stocks for High-Throughput Screening (HTS) or long-term storage.

Materials:

-

Compound (HCl salt preferred).

-

Anhydrous DMSO (99.9%, <50 ppm water).

-

Argon or Nitrogen gas line.

-

Amber glass vials with PTFE-lined caps.

Steps:

-

Deoxygenate Solvent: Sparge the anhydrous DMSO with Argon for 10 minutes using a glass pipette. Note: This removes dissolved oxygen that initiates radical oxidation.

-

Weighing: Weigh the compound rapidly. If using the hygroscopic HCl salt, minimize air exposure.

-

Dissolution: Add the deoxygenated DMSO to the solid. Vortex until fully dissolved.

-

Aliquot: Immediately split the solution into single-use aliquots (e.g., 50 µL) in amber vials.

-

Blanket & Seal: Gently flow a stream of Argon over the liquid surface in the vial for 5 seconds to displace air, then cap immediately.

-

Storage: Store at -20°C or -80°C.

-

Validity: 6–12 months.

-

Protocol B: Converting Free Base to Stable HCl Salt

If you purchased the free base and it is degrading, convert it to the salt form immediately.

Steps:

-

Dissolve the free base amine in a minimal amount of Diethyl Ether or Dichloromethane (DCM).

-

Cool the solution on an ice bath (0°C).

-

Dropwise, add 2M HCl in Diethyl Ether (commercially available) or 1.25M HCl in Methanol.

-

A white precipitate (the HCl salt) should form immediately.

-

Filter the solid, wash with cold ether, and dry under vacuum.

-

Result: The resulting hydrochloride salt is significantly more resistant to oxidation and light.

References & Authority

-

Amine Oxidation Mechanisms:

-

Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Explains the radical mechanism of amine oxidation and N-oxide formation).

-

-

Thiazole Ring Stability:

-

Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

-

-

DMSO Solvent Handling:

-

Gaylord Chemical. (2024).[3] Dimethyl Sulfoxide (DMSO) Health and Safety Information.

-

-

Phenethylamine Stability:

-

Noggle, F. T., et al. (1987). Liquid Chromatographic and Mass Spectrometric Analysis of N-Substituted Phenethylamines. Journal of Chromatographic Science. (Details the fragmentation and degradation profiles of phenethylamine derivatives).

-

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Side reactions in the synthesis of 2-(4-(Thiazol-2-yl)phenyl)ethanamine

Technical Support Center: Synthesis of 2-(4-(Thiazol-2-yl)phenyl)ethanamine Ticket ID: T-2024-TZ-PEA Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This guide addresses the synthesis of This compound , a structural scaffold critical in the development of β3-adrenergic receptor agonists (e.g., Mirabegron analogs). The synthesis typically bifurcates into two strategic routes:

-

Hantzsch Thiazole Synthesis: Constructing the thiazole ring on a pre-existing phenethylamine framework.

-

Side-Chain Reduction: Constructing the ethylamine chain via reduction of a nitro/nitrile group on a pre-existing phenylthiazole.

Both routes present distinct "kill-steps" where side reactions dominate. This guide provides root-cause analysis and mitigation protocols.

Module 1: The Hantzsch Protocol (Thiazole Construction)

Context: Reaction of 4-(2-aminoethyl)thiobenzamide with

Critical Issue 1: The "Black Tar" Scenario (N-Alkylation vs. Cyclization)

Symptom: The reaction mixture turns into an intractable dark sludge; LCMS shows multiple alkylated species but low thiazole conversion.

Root Cause: Competitive Nucleophilicity.

The target molecule contains a primary amine on the ethyl chain. In the Hantzsch reaction, the

-

Main Reaction: Thioamide (S-attack)

Thiazole.[1] -

Side Reaction: Ethylamine (N-attack)

N-alkylated linear byproducts

Diagnostic Protocol:

-

Check LCMS for M+ [Starting Material + 24/26] (indicates alkylation without cyclization).

-

Check for disappearance of the characteristic thioamide stretch in IR (~1630 cm⁻¹) without the appearance of the thiazole C=N.

Corrective Action:

-

Mandatory Protection: You must protect the ethylamine nitrogen before the Hantzsch step.

-

Recommended: Boc-protection (tert-butoxycarbonyl). It is stable to the mild heat of the Hantzsch but labile enough for clean removal later.

-

Avoid: Cbz (Benzyl carbamate) if you plan to use hydrogenolysis later, as the thiazole sulfur may poison the Pd catalyst (see Module 2).

-

Critical Issue 2: Regio-Isomeric Scrambling

Symptom: Formation of 2-imino-2,3-dihydrothiazoles instead of the aromatic thiazole. Root Cause: Under strongly acidic conditions (often generated by the release of HX during cyclization), the reaction equilibrium shifts. The nitrogen of the thioamide can attack the ketone instead of the sulfur, or the intermediate can tautomerize unfavorably [1].

Protocol:

-

Buffer System: Add solid NaHCO₃ or use ethanol/water mixtures that buffer the HCl/HBr generated in situ.

-

Temperature Control: Maintain reflux. Kinetic control often favors the imine; thermodynamic control (heat) drives the elimination of water to form the aromatic thiazole.

Visualization: Hantzsch Side-Reaction Pathways

Caption: Fig 1. Competitive nucleophilic pathways in Hantzsch synthesis. Unprotected amines lead to irreversible N-alkylation.

Module 2: The Reduction Protocol (Chain Construction)

Context: Reducing 4-(thiazol-2-yl)-

Critical Issue 3: Catalyst Poisoning (The "Dead" Hydrogenation)

Symptom: Hydrogenation (H₂/Pd-C) stalls at <10% conversion even at high pressure (50 bar). Root Cause: Sulfur Poisoning. The thiazole ring contains a sulfur atom with lone pairs capable of strong coordination to transition metal surfaces (Pd, Pt), effectively blocking active sites [2].

Troubleshooting Table: Reductant Compatibility

| Method | Compatibility with Thiazole | Risk Profile | Recommendation |

| H₂ / Pd-C | 🔴 Critical Failure | Catalyst poisoning; requires massive loading (>50 wt%). | Avoid. |

| H₂ / Raney Ni | 🟡 Conditional | Sulfur poisons Ni, but Raney Ni is cheap enough to use in large excess (200-500 wt%). | Viable for bulk, but messy. |

| LiAlH₄ (LAH) | 🟢 High | Works well, but safety concerns at scale. | Good for small scale (<5g). |

| NaBH₄ / CuCl₂ | 🟢 Excellent | Homogeneous mechanism avoids surface poisoning. | Preferred Method [3]. |

Critical Issue 4: Dimerization (Secondary Amine Formation)

Symptom: LCMS shows a peak at [2M - NH₃]. Root Cause: During reduction, the intermediate imine reacts with the newly formed primary amine. Solution:

-

Ammonia Saturation: If using hydrogenation (Raney Ni), perform the reaction in ammonia-saturated methanol. The excess NH₃ shifts the equilibrium towards the primary amine.

-

Acidic Media: Conduct the reduction in acetic acid or with added HCl (if using Zn/HCl reduction) to protonate the amine immediately, rendering it non-nucleophilic.

Visualization: Reduction Troubleshooting Logic

Caption: Fig 2. Decision matrix for reducing thiazole-containing precursors. Note the failure path for Pd/C.

FAQ: Frequently Asked Questions

Q1: Can I use the Henry reaction (Nitromethane + Benzaldehyde) to make the precursor? A: Yes, but be careful with the benzaldehyde stability . 4-(Thiazol-2-yl)benzaldehyde is stable, but the subsequent Henry condensation requires basic conditions (ammonium acetate/acetic acid or NaOH). Thiazoles are generally stable to base, but prolonged heating in strong base can induce ring opening. Use mild catalysts like ammonium acetate in nitromethane at reflux.

Q2: My final product is hygroscopic. How do I stabilize it? A: Phenethylamines often form hygroscopic hydrochloride salts.

-

Recommendation: Isolate as the Fumarate or Tartrate salt. These counter-ions often yield non-hygroscopic, crystalline solids suitable for long-term storage.

-

Avoid: Oxalate salts (toxicity issues in biological assays) or free bases (prone to oxidation/carbamate formation from air CO₂).

Q3: I see a +14 mass shift in my final LCMS. What is it? A: This is likely Methylation . If you used Methanol as a solvent during a high-temperature reduction or Hantzsch synthesis with trace acid, you might have formed a methyl ester (if carboxylates are present) or N-methylated the amine (rare without methyl iodide, but possible under reductive amination conditions if formaldehyde is generated from methanol oxidation). Ensure solvents are peroxide/aldehyde-free.

References

-

Bramley, S. E., et al. (1987).[2] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1. Link

-

Guo, B., & Otten, E. (2020). "Catalytic Conversion of Nitriles by Metal Pincer Complexes." University of Groningen. Link

-

BenchChem Technical Support.[3] (2025).[3][4] "Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2." Link

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reference for Thiazole reactivity). Link

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

Technical Support Center: Overcoming Thiazole Solubility Challenges in Assays

Current Status: Operational Ticket ID: THZ-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting poor solubility and assay interference of thiazole derivatives.

Introduction: The Thiazole Paradox

Welcome to the technical support hub. You are likely here because your thiazole-based lead compound—while showing excellent potency in silico—is failing in wet-lab assays.

The Root Cause: Thiazole rings are planar and aromatic.[1] They often exhibit "Brick Dust" properties: high melting points due to strong crystal lattice energy (π-π stacking) and moderate lipophilicity. In aqueous assay buffers, they do not just "not dissolve"; they form colloidal aggregates that sequester proteins, leading to false positives, or they precipitate out, leading to false negatives.

This guide provides a self-validating workflow to stabilize these compounds in enzymatic and cell-based assays.

Module 1: Diagnostic Phase (Is it Solubility or Aggregation?)

Before altering your assay, you must diagnose the physical state of your compound.

Q: How do I know if my compound is precipitating or forming promiscuous aggregates?

A: Visual inspection is insufficient. Thiazoles often form colloidal aggregates (100–1000 nm) that are invisible to the naked eye but scatter light and inhibit enzymes non-specifically.

Protocol: The Kinetic Solubility & Aggregation Check

Perform this dual-readout test before running your primary bioassay.

Materials:

-

Thiazole stock (10 mM in DMSO)

-

Assay Buffer (e.g., PBS or HEPES)

-

Nephelometer or Plate Reader (Absorbance at 650 nm)

-

Detergent: 0.01% Triton X-100 or Tween-20

Step-by-Step:

-

Prepare Dilutions: Dilute stock into Assay Buffer to final concentrations of 1, 10, 50, and 100 µM (keep DMSO constant, e.g., 1%).

-

Read Turbidity (650 nm): An increase in OD650 indicates macro-precipitation.

-

The Detergent Switch: If OD650 is clear, but enzyme inhibition is high, repeat the enzyme assay with 0.01% Tween-20 .

-

Result A: Inhibition persists with detergent

Specific Binder. -

Result B: Inhibition disappears with detergent

Aggregator (False Positive).

-

Diagnostic Decision Tree

Caption: Workflow to distinguish between true solubility limits, colloidal aggregation, and specific binding.

Module 2: Solvent System Optimization

Q: DMSO is toxic to my cells at 1%. What are my alternatives?

A: Thiazoles are often "brick dust" molecules (high crystal energy). While DMSO is the standard, it can be cytotoxic (>0.5%) or inhibit enzymes (>1%). For thiazoles, Cyclodextrins are the superior alternative because they encapsulate the hydrophobic thiazole ring without exposing the cell/enzyme to high organic solvent loads [1].

Comparative Solvent Strategy

| Solvent System | Max Tolerated (Cell) | Max Tolerated (Enzyme) | Mechanism | Best For |

| DMSO | 0.1% - 0.5% | 1% - 5% | Cosolvent (miscible) | Initial screening, robust cell lines. |

| Ethanol | < 0.1% | < 1% | Cosolvent | Compounds sensitive to DMSO oxidation. |

| HP-β-Cyclodextrin | 0.5% - 2% | > 5% | Encapsulation (Host-Guest) | Thiazoles, in vivo studies, sensitive primary cells. |

Protocol: Cyclodextrin Complexation for Assays

Why this works: The hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD) hosts the thiazole ring, while the hydrophilic exterior keeps it soluble in water [2].

-

Prepare Vehicle: Dissolve 20% w/v HP-β-CD in water or PBS. Filter sterilize (0.22 µm).

-

Prepare Compound: Dissolve thiazole in a minimal volume of acetone or methanol (volatile solvent).

-

Complexation: Add the thiazole solution dropwise to the stirring cyclodextrin solution.

-

Evaporation: Stir open to air (or use nitrogen stream) to evaporate the volatile solvent, leaving the drug encapsulated in the aqueous CD solution.

-

Use: This stock can now be diluted directly into assay media without precipitation shocks.

Module 3: Assay-Specific Troubleshooting

Q: My IC50 curves have steep slopes (Hill slope > 2.0). Is this real?

A: Likely not. Steep Hill slopes in thiazole assays are a hallmark of phase transition (precipitation) occurring mid-titration. As you increase concentration, you hit the solubility limit, and the compound crashes out, causing a sudden loss of signal that mimics potent inhibition [3].

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Steep IC50 Curve | Compound precipitation at high concentrations. | Restrict max concentration to solubility limit determined in Module 1. |

| Flat Curve (No max inhibition) | Compound precipitating immediately upon dilution. | Use "Intermediate Dilution": Dilute 100% DMSO stock |

| High Background Signal | Thiazole fluorescence interference. | Many thiazoles are fluorescent. Measure background fluorescence of compound alone and subtract from assay signal. |

| Erratic Replicates | "Hotspots" of undissolved compound. | Switch to non-binding surface (NBS) plates to prevent plastic adsorption. |

Mechanism of Cyclodextrin Solubilization[2]

Caption: HP-β-CD encapsulates the hydrophobic thiazole, shielding it from aqueous repulsion while maintaining solubility.

Module 4: Chemical Modification (The "Fix")

Q: Can I modify the molecule to avoid these formulation headaches?

A: Yes. If you are in the lead optimization phase, the most robust solution is salt formation.

The Thiazole Nitrogen: The nitrogen in the thiazole ring is weakly basic (pKa ~2.5). It will not protonate at physiological pH (7.4). Therefore, forming a standard HCl salt often fails because the salt hydrolyzes back to the free base in the assay buffer [4].

Recommended Strategy:

-

Mesylate/Tosylate Salts: These counterions are larger and more lipophilic than chloride, often stabilizing the crystal lattice of the salt form better than HCl for weak bases.

-

Introduce a Solubilizing Tail: Add a morpholine or piperazine group via a flexible linker to the C2 or C4 position. This raises the pKa to ~8.0, allowing protonation and solubility at pH 7.4.

References

-